3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a fluorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 3-chlorophenyl hydrazine.
Attachment of the Fluorobenzyl Sulfanyl Group: The fluorobenzyl sulfanyl group is attached via a thiol-ene reaction, where 4-fluorobenzyl chloride reacts with a thiol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and fluorobenzyl sulfanyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA synthesis and protein function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
- (4-chlorophenyl)(3-fluorobenzyl)sulfane
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
676442-23-2 |
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Molecular Formula |
C15H12ClFN4S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12ClFN4S/c16-12-3-1-2-11(8-12)14-19-20-15(21(14)18)22-9-10-4-6-13(17)7-5-10/h1-8H,9,18H2 |
InChI Key |
KRGKKYYULLWDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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